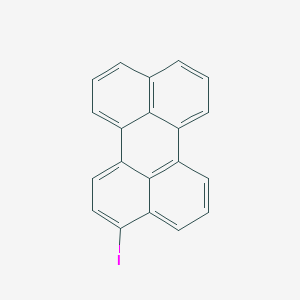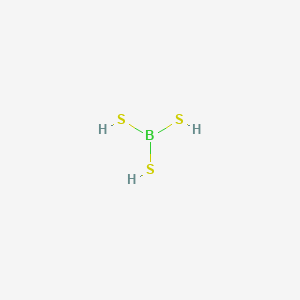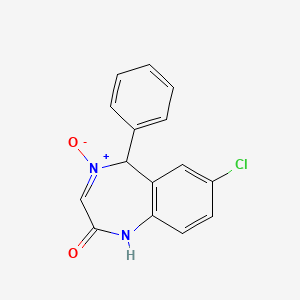
7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is an organic compound with the molecular formula C15H11ClN2O2. It is a derivative of benzodiazepine, a class of psychoactive drugs known for their sedative and anxiolytic properties. This compound is also known by other names such as Demoxepam and Chlordiazepoxide lactam .
Métodos De Preparación
The synthesis of 7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide typically involves several steps:
Synthesis of Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core structure. This can be achieved through the reaction of 2-aminobenzophenone with various reagents.
Chlorination: The next step involves the introduction of a chlorine atom at the 7th position of the benzodiazepine ring. This is typically done using chlorinating agents such as thionyl chloride.
Oxidation: The final step involves the oxidation of the benzodiazepine derivative to form the 4-oxide.
Análisis De Reacciones Químicas
7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form various derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its parent benzodiazepine form. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on the central nervous system, including its sedative and anxiolytic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.
Industry: It is used in the synthesis of other benzodiazepine derivatives and related compounds.
Mecanismo De Acción
The mechanism of action of 7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction results in increased chloride ion influx into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability .
Comparación Con Compuestos Similares
7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is similar to other benzodiazepine derivatives such as:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Nordazepam: A metabolite of diazepam with similar pharmacological effects.
Oxazepam: Used for its anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic and sedative effects.
What sets this compound apart is its unique 4-oxide functional group, which may contribute to its distinct pharmacological profile .
Propiedades
Fórmula molecular |
C15H11ClN2O2 |
|---|---|
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
7-chloro-4-oxido-5-phenyl-1,5-dihydro-1,4-benzodiazepin-4-ium-2-one |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-9,15H,(H,17,19) |
Clave InChI |
UBVFTAANHVKCRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=O)C=[N+]2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


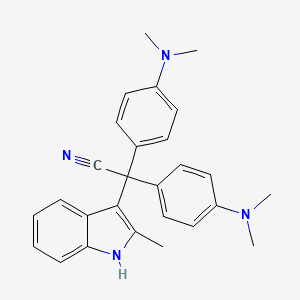

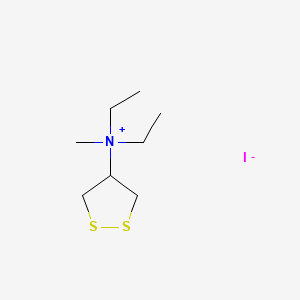
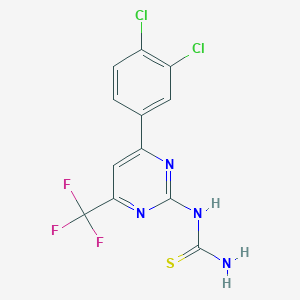
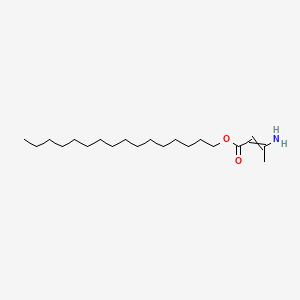
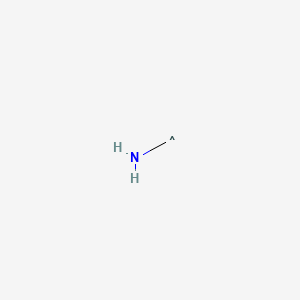
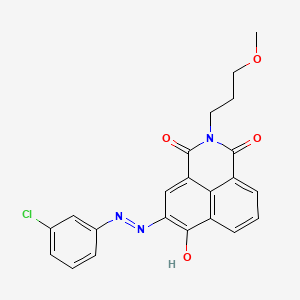


![5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)](/img/structure/B13732626.png)
![7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13732627.png)
